molecular formula C4H8N2O2S B3048410 N-Methyl-1-(methylthio)-2-nitroethenamine CAS No. 168127-08-0

N-Methyl-1-(methylthio)-2-nitroethenamine

Cat. No. B3048410
M. Wt: 148.19 g/mol
InChI Key: YQFHPXZGXNYYLD-ARJAWSKDSA-N
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Description

“N-Methyl-1-(methylthio)-2-nitroethenamine” is a chemical compound with the molecular formula C4H8N2O2S and a molecular weight of 148.18 . It is used in the preparation of Allomorphs of (Z)-Ranitidine Hydrochloride .


Synthesis Analysis

The synthesis of “N-Methyl-1-(methylthio)-2-nitroethenamine” can be achieved from Carbonimidodithioic acid, N-methyl-, dimethyl ester . Another method involves the multicomponent reaction of aromatic aldehydes (isatins), N-methyl-1-(methylthio)-2-nitroethen-1-amine, and 3-aminopyrazole or methyl 3-hydroxy-1H-pyrazole-5-carboxylate under normal laboratory conditions .


Molecular Structure Analysis

The molecular structure of “N-Methyl-1-(methylthio)-2-nitroethenamine” can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C4H8N2O2S/c1-5-4(9-2)3-6(7)8/h3,5H,1-2H3/b4-3+ .


Chemical Reactions Analysis

“N-Methyl-1-(methylthio)-2-nitroethenamine” is involved in the synthesis of highly functionalized pyranopyrazoles using an ionic liquid catalyst . It is also used in the N-formylation of amines using methanol as a potential formyl carrier by a reusable chromium catalyst .

Scientific Research Applications

Green Synthesis Protocols

N-Methyl-1-(methylthio)-2-nitroethenamine has been used in the development of green synthesis protocols. A study by Reddy et al. (2016) highlights its use in an environmentally benign protocol for creating N-methyl-2-nitro-aryl-1H-benzo[f]chromen-3-amine derivatives. This process avoids toxic solvents and catalysts, uses ethanol–water as a green solvent, and is characterized by short reaction times and excellent yields (Reddy, Reddy, Kim, & Jeong, 2016).

Novel Compound Synthesis

The compound has also been instrumental in synthesizing new chemical entities. For instance, Rahimi et al. (2018) used it in a one-pot multicomponent reaction to create 2-arylamino-dihydroxyindenopyrroles, a new class of compounds. This method features short reaction times, good yields, easy separation, and good functional group tolerance (Rahimi, Hosseini, & Bayat, 2018).

Synthesis Techniques

Cao Ya-qiong (2008) presented a new technique for synthesizing N-methyl-methylthio-2-nitroethenamine, highlighting its cost-effectiveness and environmental benefits, such as reduced solvent pollution (Cao Ya-qiong, 2008).

Microwave Irradiation Method

A microwave-assisted approach for synthesizing functionalized N-methyl-1,4-dihydropyridines using N-Methyl-1-(methylthio)-2-nitroethenamine was developed by Khan et al. (2018). This method is eco-friendly, cost-effective, and avoids toxic solvents or catalysts (Khan, Saigal, Khan, Shareef, & Sahoo, 2018).

Multicomponent Synthesis Using Lipase

Jiang, Ye, and Su (2019) utilized porcine pancreatic lipase to synthesize functionalized 1,4-dihydropyridines through a one-pot multicomponent reaction involving N-methyl-1-(methylthio)-2-nitroethenamine. This method features mild reaction conditions and environmental acceptability (Jiang, Ye, & Su, 2019).

Anti-Cancer Agents Synthesis

Parthiban et al. (2013) conducted research on synthesizing N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine derivatives using N-Methyl-1-(methylthio)-2-nitroethenamine. These derivatives showed potent anti-proliferative activity against cancer cell lines, indicating potential anti-cancer properties (Parthiban et al., 2013).

Safety And Hazards

“N-Methyl-1-(methylthio)-2-nitroethenamine” may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water, and rinse thoroughly with plenty of water for at least 15 minutes, respectively .

Future Directions

The future directions for “N-Methyl-1-(methylthio)-2-nitroethenamine” could involve its use in the synthesis of highly functionalized pyranopyrazoles using an ionic liquid catalyst . This represents an efficient and green strategy for the regioselective synthesis of these compounds .

properties

IUPAC Name

(Z)-N-methyl-1-methylsulfanyl-2-nitroethenamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2S/c1-5-4(9-2)3-6(7)8/h3,5H,1-2H3/b4-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFHPXZGXNYYLD-ARJAWSKDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=C[N+](=O)[O-])SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN/C(=C/[N+](=O)[O-])/SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-1-(methylthio)-2-nitroethenamine, (Z)-

CAS RN

168127-08-0, 61832-41-5
Record name N-Methyl-1-(methylthio)-2-nitroethenamine, (Z)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-methyl-1-(methylthio)-2-nitrovinylamine
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Record name N-METHYL-1-(METHYLTHIO)-2-NITROETHENAMINE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/856LU0GV8H
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Synthesis routes and methods I

Procedure details

A solution in methanol (100 ml) of methylamine (9.4 g) was added dropwise over 10 minutes to a stirred solution in methanol (500 ml) at 25°-30° of 1-methylsulphinyl-1-methylthio-2-nitroethylene (18.1 g). T.L.C. analysis indicated immediate complete disappearance of the sulphoxide. Evaporation of the reaction mixture yielded an oily solid which, on recrystallisation from isopropanol gave the title product (8.1 g) m.p. 113°-113.5°.
[Compound]
Name
sulphoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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9.4 g
Type
reactant
Reaction Step Two
Name
1-methylsulphinyl-1-methylthio-2-nitroethylene
Quantity
18.1 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
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reactant
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Synthesis routes and methods III

Procedure details

A process according to claim 1 wherein methylcarbonimidodithioic acid dimethyl ester is reacted with nitromethane in the presence of a secondary catalyst containing a rare earth exchanged faujasite to form 1-methylamino-1-methylthio-2-nitroethene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of nitromethane (3 ml), methyl carbonimidodithioic acid dimethyl ester (X, 675 mg), rare earth exchange Y-zeolite (RE 70 Na Y) (675 mg) was heated at 90°-110° C. for 72 hr. It was filtered and the solvent was removed by distillation leaving the required 1-methylamino-1-methylthio-2-nitroethene (II) as residue. m.p. 112°-114° C.
Quantity
675 mg
Type
reactant
Reaction Step One
[Compound]
Name
Y-zeolite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
154
Citations
F Abedinifar, B Larijani, M Mahdavi - RSC advances, 2022 - pubs.rsc.org
Nitro-1,1-enediamines (EDAMs) and 1,1-bis(methylthio)-2-nitroethene (NMSN) have proven to be a class of attractive and useful synthetic building blocks for use in the synthesis of …
Number of citations: 4 pubs.rsc.org
Z Pan, K Mao, G Zhu, C Wang, J Zhang… - The Journal of Organic …, 2020 - ACS Publications
A copper-catalyzed annulation reaction to access a variety of isoxazoles from alkenes and oxazete in situ generated from N-alkyl(aryl)-1-(methylthio)-2-nitroethenamine was reported. A …
Number of citations: 11 pubs.acs.org
MM Khan, S Khan, S Shareef, SC Sahoo - RSC advances, 2018 - pubs.rsc.org
An eco-friendly and cost-effective, microwave-assisted green approach has been developed for the synthesis of diverse functionalized N-methyl-1,4-dihydropyridines (1,4-DHPs). This …
Number of citations: 14 pubs.rsc.org
AM Jadhav, YI Kim, KT Lim, YT Jeong - Tetrahedron Letters, 2018 - Elsevier
A simple, efficient, eco-friendly, and cost-effective method has been developed for the synthesis of N-methyl-3-nitro-aryl-benzo[4,5]imidazo[1,2-a]pyrimidin-2-amine derivatives using 2-…
Number of citations: 23 www.sciencedirect.com
K Sathish, S Nagaraju, D Kashinath - Synthetic Communications, 2021 - Taylor & Francis
An application of dimethyl urea and L-tartaric acid as deep eutectic solvent (DES) is demonstrated for the synthesis of 2-(methylamino)-3-nitrospiro[chromene] and N-methyl-3-nitro-4H-…
Number of citations: 6 www.tandfonline.com
F Rahimi, H Hosseini, M Bayat - Tetrahedron Letters, 2018 - Elsevier
A new class of 2-arylamino-dihydroxyindenopyrroles were prepared by the one-pot multicomponent reaction of ninhydrin, N-methyl-1-(methylthio)-2-nitroethenamine and aromatic …
Number of citations: 17 www.sciencedirect.com
V Jeyachandran, M Muthu… - Synthetic …, 2015 - Taylor & Francis
A simple and ecofriendly protocol has been developed for the expedient synthesis of novel dihydroindeno[1,2-b]pyrrol-4(3aH)-ones from the reaction of ninhydrin and (E)-N-methyl-1-(…
Number of citations: 8 www.tandfonline.com
MV Reddy, GD Reddy, JT Kim, YT Jeong - Tetrahedron, 2016 - Elsevier
A highly efficient and environmentally benign protocol has been developed for the construction of various potentially biologically active N-methyl-2-nitro-aryl-1H-benzo[f]chromen-3-…
Number of citations: 14 www.sciencedirect.com
K Hajiyeva, A Ismiev, M Franz… - Synthetic …, 2017 - Taylor & Francis
A series of polyfunctionalized 2-amino-1-methyl-6-(methylthio)-5-nitro-4-aryl-1,4-dihydropyridine-3-carbonitriles have been prepared using a multicomponent condensation reaction …
Number of citations: 7 www.tandfonline.com
AB Atar, E Han, J Kang - Molecular Diversity, 2020 - Springer
A straight forward and highly efficient one-pot annulation of 2-aminobenzothiazole, (E)-N-methyl-1-(methylthio)-2-nitroethenamine, and aldehydes in the presence of FeF 3 is described. …
Number of citations: 6 link.springer.com

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